An In-depth Technical Guide to Cyclopropyl 4-fluorophenyl ketone (CAS 772-31-6)
An In-depth Technical Guide to Cyclopropyl 4-fluorophenyl ketone (CAS 772-31-6)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropyl 4-fluorophenyl ketone, with a CAS number of 772-31-6, is a significant chemical intermediate in the realms of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, detailed spectroscopic analysis, established synthesis protocols, and its applications as a versatile building block in the development of novel compounds. Safety and handling information is also included to ensure its proper use in a laboratory setting. The unique structural combination of a cyclopropyl ring and a 4-fluorophenyl group imparts valuable characteristics to this molecule, making it a subject of interest for the synthesis of potentially bioactive molecules.
Physicochemical Properties
Cyclopropyl 4-fluorophenyl ketone is typically an amber or slightly yellow liquid under standard conditions.[1] It is not miscible with water.[2] A summary of its key physicochemical data is presented in Table 1.
Table 1: Physicochemical Properties of Cyclopropyl 4-fluorophenyl ketone
| Property | Value | Reference(s) |
| CAS Number | 772-31-6 | [3] |
| Molecular Formula | C₁₀H₉FO | [3] |
| Molecular Weight | 164.18 g/mol | [3] |
| Boiling Point | 119-120 °C at 13 mmHg | [2] |
| Density | 1.144 g/mL at 25 °C | [2] |
| Refractive Index | 1.532 at 20 °C | [2] |
| Appearance | Amber or clear, slightly yellow liquid | [1] |
| Solubility | Not miscible with water | [2] |
Spectroscopic Data
The structural elucidation of Cyclopropyl 4-fluorophenyl ketone is supported by various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum of Cyclopropyl 4-fluorophenyl ketone will exhibit characteristic signals for the aromatic protons of the 4-fluorophenyl group and the aliphatic protons of the cyclopropyl ring. The aromatic protons will appear as multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The protons on the cyclopropyl ring will be observed in the upfield region, generally between 0.8 and 3.0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides key information about the carbon framework. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 190-210 ppm.[4][5] The carbons of the cyclopropyl ring will appear in the upfield region, typically between 10 and 20 ppm.[1] The aromatic carbons will resonate in the downfield region, with their chemical shifts influenced by the fluorine substituent. Predicted ¹³C NMR chemical shifts are provided in Table 2.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~209.8 |
| Cyclopropyl (CH) | ~18.1 |
| Cyclopropyl (CH₂) | ~10.9 |
| Aromatic (C-ipso) | ~137.5 |
| Aromatic (other) | 115-135 |
Infrared (IR) Spectroscopy
The IR spectrum of Cyclopropyl 4-fluorophenyl ketone will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration. For an aromatic ketone, this peak is typically observed in the range of 1685-1705 cm⁻¹.[6][7] Other significant absorptions will include C-H stretching from the aromatic and cyclopropyl groups, and C-F stretching.
Mass Spectrometry
In mass spectrometry, Cyclopropyl 4-fluorophenyl ketone will exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be characteristic of ketones, with common fragmentation pathways including α-cleavage on either side of the carbonyl group.[8] This would lead to fragments corresponding to the loss of the cyclopropyl group or the 4-fluorophenyl group.
Synthesis
A general and effective method for the synthesis of substituted cyclopropyl ketones involves the reaction of a chalcone derivative with a sulfur ylide. This protocol can be adapted for the preparation of Cyclopropyl 4-fluorophenyl ketone.
General Experimental Protocol for the Synthesis of Substituted-Cyclopropyl Ketones
This procedure is based on established methods for the cyclopropanation of chalcones.[2]
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Trimethylsulfoxonium iodide
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Chalcone derivative (e.g., 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon), a flame-dried flask is charged with sodium hydride (1.2 equivalents) and trimethylsulfoxonium iodide (1.2 equivalents).
-
Anhydrous DMSO is added dropwise to the flask. The mixture is stirred until the evolution of hydrogen gas ceases and the solution becomes clear, which typically takes about 15 minutes.
-
The corresponding chalcone derivative (1.0 equivalent) is then added to the reaction mixture in one portion.
-
The reaction is stirred at room temperature for approximately 2 hours.
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous mixture is extracted three times with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of ethyl acetate and petroleum ether) to afford the pure cyclopropyl ketone.
Applications in Research and Drug Development
Cyclopropyl 4-fluorophenyl ketone serves as a valuable building block in the synthesis of more complex molecules with potential biological activities.[9] The presence of the cyclopropyl group can confer unique conformational constraints and metabolic stability to drug candidates.[10]
Synthesis of Heterocyclic Compounds
This ketone is a key intermediate for the synthesis of various heterocyclic systems. For instance, it can react with hydrazine derivatives to form pyrazolines, a class of compounds known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[9]
Precursor for Bioactive Molecules
The cyclopropyl-phenyl moiety is structurally related to compounds that are known to be potent inhibitors of monoamine oxidases (MAO-A and MAO-B).[11] Inhibition of these enzymes is a therapeutic strategy for the treatment of depression and neurodegenerative diseases. While the ketone itself has not been extensively studied for this activity, its derivatives are of interest in this area.
Role in the Synthesis of Haloperidol
Cyclopropyl 4-fluorophenyl ketone has been identified as an impurity in the synthesis of Haloperidol, an antipsychotic medication.[3] This highlights its relevance in the quality control and process chemistry of pharmaceutical manufacturing.
Safety and Handling
Cyclopropyl 4-fluorophenyl ketone is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory.[3]
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H318: Causes serious eye damage |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use a properly fitted, air-purifying or air-fed respirator if ventilation is inadequate.
Handling and Storage:
-
Avoid contact with skin and eyes.
-
Do not breathe vapor or mist.
-
Keep container tightly closed in a dry and well-ventilated place.
First Aid Measures:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
This guide is intended for informational purposes for qualified professionals and does not substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling this chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Cyclopropyl 4-fluorophenyl ketone | C10H9FO | CID 69876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. web.pdx.edu [web.pdx.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. benchchem.com [benchchem.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. benchchem.com [benchchem.com]
